![molecular formula C13H16FNO B2956072 [3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287311-56-0](/img/structure/B2956072.png)
[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its potential as a ligand for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. The sigma-1 receptor has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression [2]. This compound has been shown to have high affinity for the sigma-1 receptor and has been used as a tool compound to study the function of this receptor [3].
Mecanismo De Acción
The mechanism of action of [3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves its binding to the sigma-1 receptor. Binding of this compound to the sigma-1 receptor has been shown to modulate various cellular processes, including calcium signaling, protein folding, and cell survival. The exact mechanism of action of this compound is still being studied [3].
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the release of dopamine in the striatum, which is a region of the brain that is involved in motor control and reward processing [4]. This compound has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease [5].
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has several advantages for lab experiments. This compound has high affinity for the sigma-1 receptor, which makes it a useful tool compound for studying the function of this receptor. This compound has also been shown to have neuroprotective effects, which makes it a potential candidate for the development of new therapies for neurodegenerative diseases. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments [6].
Direcciones Futuras
There are several future directions for research on [3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One direction is to further study the mechanism of action of this compound and its effects on cellular processes. Another direction is to study the potential therapeutic applications of this compound for neurodegenerative diseases. Additionally, there is potential for the development of new sigma-1 receptor ligands based on the structure of this compound [7].
In conclusion, this compound is a compound that has potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound for therapeutic applications and to develop new ligands based on its structure.
Métodos De Síntesis
The synthesis of [3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves a multi-step process. The starting material is 3-fluoro-5-methoxybenzaldehyde, which is reacted with 1,3-cyclohexanedione in the presence of ammonium acetate to form the corresponding chalcone. The chalcone is then reduced with sodium borohydride to form the corresponding alcohol, which is reacted with 1,3-dibromopropane in the presence of potassium carbonate to form the corresponding bromide. The bromide is then reacted with methylamine in the presence of sodium hydride to form the final product [1].
Propiedades
IUPAC Name |
[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-16-11-3-9(2-10(14)4-11)13-5-12(6-13,7-13)8-15/h2-4H,5-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAHJUDIAYERMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C23CC(C2)(C3)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
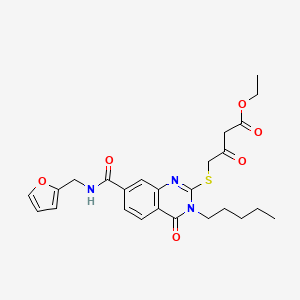
![1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2955994.png)

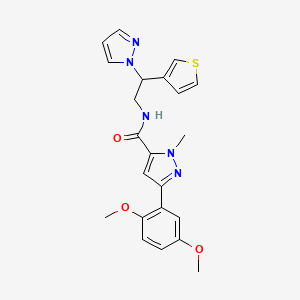
![3-[(2,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2955999.png)
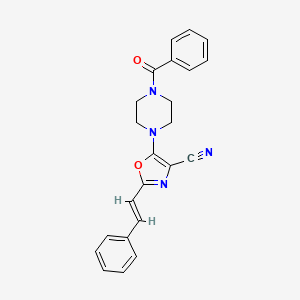
![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B2956002.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2956004.png)
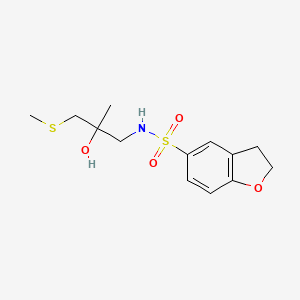
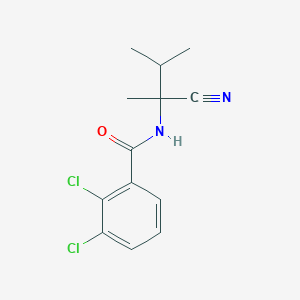
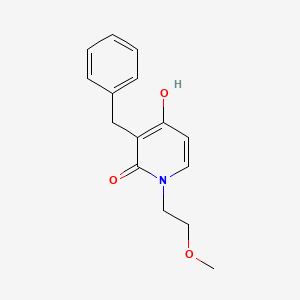

![N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine](/img/structure/B2956011.png)
